molecular formula C26H33F2N7O3 B14763958 N-[4-[6-[2-(difluoromethyl)benzimidazol-1-yl]-2-morpholin-4-ylpyrimidin-4-yl]oxycyclohexyl]-2-(dimethylamino)acetamide

N-[4-[6-[2-(difluoromethyl)benzimidazol-1-yl]-2-morpholin-4-ylpyrimidin-4-yl]oxycyclohexyl]-2-(dimethylamino)acetamide

Cat. No.: B14763958
M. Wt: 529.6 g/mol
InChI Key: IEXOUJYSSRXBPJ-UHFFFAOYSA-N
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Description

N-[4-[6-[2-(difluoromethyl)benzimidazol-1-yl]-2-morpholin-4-ylpyrimidin-4-yl]oxycyclohexyl]-2-(dimethylamino)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, a morpholine ring, and a pyrimidine moiety, making it a unique and versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[6-[2-(difluoromethyl)benzimidazol-1-yl]-2-morpholin-4-ylpyrimidin-4-yl]oxycyclohexyl]-2-(dimethylamino)acetamide involves multiple steps, including the formation of the benzimidazole core, the introduction of the difluoromethyl group, and the coupling of the morpholine and pyrimidine rings. The reaction conditions typically require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[4-[6-[2-(difluoromethyl)benzimidazol-1-yl]-2-morpholin-4-ylpyrimidin-4-yl]oxycyclohexyl]-2-(dimethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrimidine rings using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF or alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the compound.

Scientific Research Applications

N-[4-[6-[2-(difluoromethyl)benzimidazol-1-yl]-2-morpholin-4-ylpyrimidin-4-yl]oxycyclohexyl]-2-(dimethylamino)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-[6-[2-(difluoromethyl)benzimidazol-1-yl]-2-morpholin-4-ylpyrimidin-4-yl]oxycyclohexyl]-2-(dimethylamino)acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various signaling pathways. For example, it could inhibit the activity of certain kinases, leading to altered cellular responses.

Properties

Molecular Formula

C26H33F2N7O3

Molecular Weight

529.6 g/mol

IUPAC Name

N-[4-[6-[2-(difluoromethyl)benzimidazol-1-yl]-2-morpholin-4-ylpyrimidin-4-yl]oxycyclohexyl]-2-(dimethylamino)acetamide

InChI

InChI=1S/C26H33F2N7O3/c1-33(2)16-22(36)29-17-7-9-18(10-8-17)38-23-15-21(31-26(32-23)34-11-13-37-14-12-34)35-20-6-4-3-5-19(20)30-25(35)24(27)28/h3-6,15,17-18,24H,7-14,16H2,1-2H3,(H,29,36)

InChI Key

IEXOUJYSSRXBPJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)NC1CCC(CC1)OC2=NC(=NC(=C2)N3C4=CC=CC=C4N=C3C(F)F)N5CCOCC5

Origin of Product

United States

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